molecular formula C12H17ClN2O3 B8351624 [2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine

[2-(3-Chloro-4-nitrophenoxy)ethyl]diethylamine

Cat. No. B8351624
M. Wt: 272.73 g/mol
InChI Key: IQXINSASHHCOTQ-UHFFFAOYSA-N
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Patent
US07351719B2

Procedure details

A suspension of 1.24 g (4.547 mmol) [2-(3-chloro-4-nitro-phenoxy)-ethyl]diethyl-amine (Z27a) and 300 mg Raney nickel in EtOAc was hydrogenated at RT and 3 bar. The catalyst was filtered off and the filtrate evaporated down i. vac.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][C:15]=1[N+:16]([O-])=O)[O:5][CH2:6][CH2:7][N:8]([CH2:11][CH3:12])[CH2:9][CH3:10]>[Ni].CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([O:5][CH2:6][CH2:7][N:8]([CH2:11][CH3:12])[CH2:9][CH3:10])[CH:13]=[CH:14][C:15]=1[NH2:16]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC=1C=C(OCCN(CC)CC)C=CC1[N+](=O)[O-]
Name
Quantity
300 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at RT
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated down i

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1)OCCN(CC)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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